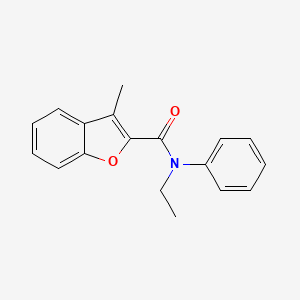

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide often involves complex reactions such as the aza-Wittig reaction, cyclocondensation, and amidation processes. For instance, ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was synthesized via the aza-Wittig reaction, highlighting the intricacy of synthesizing benzofuran derivatives (Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran ring system, which is essentially planar. This planarity contributes to the stability and reactivity of these molecules. The phenyl ring in these compounds is often twisted with respect to the benzofuran ring system, influencing their chemical behavior and interactions (Deng et al., 2010).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation and Claisen-type reactions, contributing to their diverse chemical properties. These reactions facilitate the synthesis of novel benzofuran compounds with potential biological activities. The reactivity of these compounds is influenced by the substituents on the benzofuran ring and the nature of the reaction conditions (Idrees et al., 2019).

Scientific Research Applications

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. These compounds exhibited potent butyrylcholinesterase inhibitory effects with IC50 values ranging from 0.054 to 2.7 µM and showed inhibitory effects on Aβ self-aggregation, highlighting their potential in treating neurodegenerative disorders (Abedinifar et al., 2018).

Catalytic Activities in Polymerization

Sun et al. (2010) reported on a series of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides showing high catalytic activities towards both ethylene polymerization and copolymerization with α-olefins. This study demonstrates the compound's utility in the field of polymer science, especially in the synthesis of polyethylene and polyolefin materials (Sun et al., 2010).

Sigma Receptor Selectivity

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, indicating potential applications in developing therapeutic agents targeting the sigma receptor, which is implicated in several neurological and psychiatric disorders (Marriott et al., 2012).

Synthesis of Novel Derivatives

Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the compound's versatility as a precursor in organic synthesis and potential applications in developing pharmacologically active molecules (Gao et al., 2011).

Anti-inflammatory, Analgesic, and Antipyretic Agents

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides with significant in vivo anti-inflammatory, analgesic, and antipyretic activities. These findings suggest potential applications in developing new therapeutic agents for treating pain, fever, and inflammation (Xie et al., 2014).

properties

IUPAC Name |

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-19(14-9-5-4-6-10-14)18(20)17-13(2)15-11-7-8-12-16(15)21-17/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOSIYJMHWKVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)